N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide, dihydrochloride is a synthetic compound categorized primarily under antimicrobials and pharmaceutical toxicology reference materials. It is a stable isotope-labeled compound utilized in various scientific applications, particularly in studies involving chlorhexidine derivatives. The molecular formula is represented as .
The synthesis of N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide involves several critical steps:
The precise conditions can vary depending on the laboratory protocols but generally involve careful monitoring of reaction times and temperatures to ensure successful imine formation .
N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide can participate in various chemical reactions:
These reactions are significant for understanding its behavior in biological systems and potential interactions with other molecules .
The mechanism of action for N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide primarily involves:
Studies indicate that its chlorinated phenyl groups enhance binding affinity to microbial targets compared to non-substituted analogs .
Key physical and chemical properties include:
N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide has several scientific applications:
These applications underline the compound's importance in both research and practical settings within pharmaceutical sciences .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2